N-(5-bromopyridin-2-yl)cyclopropanecarboxamide is a heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound incorporates a brominated pyridine moiety and a cyclopropanecarboxamide group, which contribute to its chemical reactivity and biological activity. The significance of this compound lies in its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in various diseases.
The compound can be synthesized through various methods, primarily involving the reaction of 5-bromopyridine derivatives with cyclopropanecarbonyl compounds. The synthesis and characterization of N-(5-bromopyridin-2-yl)cyclopropanecarboxamide have been documented in several scientific studies, highlighting its relevance in drug discovery and development.
N-(5-bromopyridin-2-yl)cyclopropanecarboxamide is classified as a cyclopropanecarboxamide due to its cyclopropane ring structure and amide functional group. It falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures, which often exhibit diverse biological activities.
The synthesis of N-(5-bromopyridin-2-yl)cyclopropanecarboxamide typically involves the following key steps:
One notable method includes microwave-assisted synthesis, which has been shown to enhance reaction efficiency and yield while minimizing environmental impact by eliminating the need for solvents or catalysts.
The reaction conditions often involve heating under controlled temperatures to promote cyclization while maintaining the integrity of the bromine substituent. The use of microwave irradiation has been particularly effective in achieving higher yields in shorter reaction times compared to traditional methods.
N-(5-bromopyridin-2-yl)cyclopropanecarboxamide features a pyridine ring substituted at the 5-position with a bromine atom, linked to a cyclopropane ring through a carboxamide functional group. The molecular formula can be represented as with a molecular weight of approximately 228.09 g/mol.
The structural configuration can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence of the bromine atom and the cyclopropane moiety. Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within the molecule, revealing important information about its potential reactivity and interactions with biological targets.
N-(5-bromopyridin-2-yl)cyclopropanecarboxamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(5-bromopyridin-2-yl)cyclopropanecarboxamide primarily involves its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The binding affinity is influenced by both the triazolopyridine core and the cyclopropanecarboxamide group, enhancing its specificity towards GSK-3β .
N-(5-bromopyridin-2-yl)cyclopropanecarboxamide typically appears as a solid at room temperature. Its melting point and solubility characteristics are critical for practical applications in drug formulation.
Key chemical properties include:
Analytical techniques such as high-performance liquid chromatography can be employed to assess purity and stability over time .
N-(5-bromopyridin-2-yl)cyclopropanecarboxamide has several notable applications:
The N-(pyridin-2-yl)cyclopropanecarboxamide scaffold has emerged as a privileged structural motif in neurodegenerative drug discovery, particularly for Alzheimer’s disease (AD). This scaffold enables precise targeting of glycogen synthase kinase-3β (GSK-3β), a pivotal enzyme connecting amyloid-β (Aβ) pathology, tau hyperphosphorylation, and neuroinflammation. Compound 36 (derived from this scaffold) demonstrated remarkable GSK-3β inhibition (IC₅₀ = 70 nM) through crystallography-confirmed interactions with the kinase's active site. Key neuroprotective mechanisms include:
Table 1: Neuroprotective Profile of Cyclopropanecarboxamide-Based Inhibitors
Compound | GSK-3β IC₅₀ | ROCK-1 IC₅₀ | Key Neuroprotective Effects |
---|---|---|---|
36 | 70 nM | Not tested | Restores neuronal viability, reduces IL-6/TNF-α by >50% |
62 | 8 nM | 2.3 µM | Suppresses NO production, enhances autophagy of tau oligomers |
Pharmacokinetically, these compounds exhibit high blood-brain barrier permeability (PAMPA Pe = 9.4 for Compound 36) and metabolic stability in human liver microsomes, positioning them as viable candidates for in vivo neuroprotection studies [1].
Structural evolution of the N-(5-bromopyridin-2-yl)cyclopropanecarboxamide core has enabled its application in oncology through simultaneous inhibition of pro-angiogenic receptor tyrosine kinases (RTKs). By serving as a hinge-binding group (HBG), this scaffold facilitates interactions with conserved ATP-binding sites across VEGFR-2, TIE-2, and EphB4 kinases:
Table 2: Anti-Angiogenic Activity of Cyclopropanecarboxamide-Derived RTK Inhibitors
Compound | VEGFR-2 IC₅₀ | TIE-2 IC₅₀ | EphB4 IC₅₀ | Cellular Activity (EA.hy926) |
---|---|---|---|---|
CDAU-1 | 1.11 nM | 7.20 nM | 5.34 nM | Potent anti-proliferative effects |
CDAU-2 | 1.01 nM | 8.32 nM | 5.11 nM | Inhibits tube formation |
CDAU-21 | 6.27 nM | 42.76 nM | 161.74 nM | Moderate activity |
This scaffold's versatility enables rational design of either selective GSK-3β inhibitors for neurodegeneration or broad-spectrum RTK inhibitors for oncology. The 5-bromo substituent on the pyridine ring facilitates further derivatization via cross-coupling reactions, allowing medicinal chemists to fine-tune selectivity profiles [4] [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7